Thromboxane B2-d4
Overview
Description
Thromboxane B2 (TxB2) is a stable nonenzymatic hydrolysis product of thromboxane A2 (TxA2), which is a biologically active compound derived from prostaglandin endoperoxides. TxA2 is an unstable intermediate that plays a crucial role in platelet aggregation and is implicated in various physiological and pathological processes, including allergic responses and the metastatic process of cancers .
Synthesis Analysis
The synthesis of TxB2 has been approached through various methods. One study describes a 12-step asymmetric synthesis of TxB2 from 2,5-dimethoxytetrahydrofuran, which involves an organocatalytic aldol reaction and a highly Z-selective Wittig olefination . Another synthesis method reported uses intermolecular ketalization followed by ring-closing metathesis, with key steps including Sharpless asymmetric epoxidation and Mitsunobu lactonization . These synthetic approaches are significant for the study of TxB2's biological activity and for the development of therapeutic agents.
Molecular Structure Analysis
The molecular structure of TxB2 includes an oxane ring, as indicated by the trapping of the intermediate TxA2 in the presence of methanol, ethanol, or sodium azide. This intermediate lacks the hemiacetal hydroxyl group present in TxB2 . The mass spectrum of TxB2 formed from endogenous precursors in brain tissue was found to be identical to that formed from arachidonic acid by guinea pig lung and human platelets, confirming the structural consistency of TxB2 across different biological sources .
Chemical Reactions Analysis
TxB2 is formed from the endogenous precursors during short incubations of guinea pig and rat cerebral cortex, and its formation can be stimulated by noradrenalin and inhibited by indomethacin and mercaptoethanol . The conversion of TxA2 to TxB2 is a nonenzymatic process that occurs rapidly in vivo, and TxB2 itself can be further metabolized to other compounds such as 11-dehydro-TxB2, which has been found to be a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils .
Physical and Chemical Properties Analysis
The physical and chemical properties of TxB2 have been studied using various analytical techniques. Gas-liquid chromatography-mass spectrometry (GC-MS) has been employed to examine the properties of TxB2 derivatives and for the detection of TxB2 in biological samples such as semen and human aorta . A radiochemical assay has been developed for the measurement of TxB2 produced by platelets from arachidonic acid, which is suitable for measuring TxA2 trapped as 11-mono-O-methylthromboxane B2 . Additionally, a GC-MS method using a stable isotope internal standard has been developed for the quantitation of TxB2, which allows for accurate measurement of cellular biosynthesis of TxB2 in whole blood or platelet-rich plasma10.
Scientific Research Applications
1. Role in Cardiopulmonary Dysfunction and Acute Lung Injury
Thromboxane A2 is implicated in the pathophysiology of acute lung injury. Research by Westphal et al. (2005) demonstrated that selective thromboxane A2 synthase inhibition could alleviate cardiovascular and pulmonary dysfunction in smoke inhalation injury. This suggests that targeting thromboxane B2 pathways might be a therapeutic approach in related conditions.
2. Thromboxane B2 in Platelet Function Assessment
Thromboxane B2 (TxB2) and its metabolites are used as prognostic risk markers of platelet activation in cardiovascular diseases. Sadílková et al. (2012) found that the purification step in enzyme immunosorbent assay (EIA) measurements of TxB2 and 11-dehydrothromboxane B2 does not significantly affect the results, facilitating easier and more reliable basic screening of platelet function.
3. Thromboxane B2's Influence on Hepatocyte Apoptosis
Research by Hrushka et al. (2006) has shown that thromboxanes, including Tx B2, can affect cell death, particularly hepatocyte apoptosis. Exogenous Tx B2 increased the amount of hepatocytes with early stages of apoptosis, indicating a potential role in liver injury mechanisms.
4. Thromboxane B2 in Cardiovascular Disease and Stroke
Patrono & Rocca (2019) discussed thromboxane A2 as a mediator in pathophysiological processes like hemostasis, atherothrombosis, and inflammation. They emphasized the assessment of thromboxane B2 as a non-invasive index of platelet activation, which is crucial in understanding cardiovascular diseases and stroke.
5. Synthesis and Chemical Study
Marvin et al. (2007) provided insights into the total synthesis of thromboxane B2, highlighting key steps such as ketalization and ring-closing metathesis, which are significant for chemical studies and potential pharmaceutical applications. This research is available in "Organic letters".
6. Thromboxane B2 in Ischemic Stroke
Szczuko et al. (2021) in their review in "International Journal of Molecular Sciences" explored the role of thromboxane B2 in ischemic stroke, suggesting that high concentrations of TXB2 might be a risk factor for stroke. The study also discussed the therapeutic potential of aspirin in preventing stroke through its effect on thromboxane.
7. Thromboxane B2 and Prostate Cancer
A study by Kiely et al. (2021) indicated a distinct association of TXB2 with prostate cancer outcomes in African American men. Elevated TXB2 levels were linked to metastasis and lethal disease, offering a new perspective on the role of thromboxane in cancer.
properties
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i5D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRNNGPBEPRNAR-LCGOHBJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(O[C@@H]1/C=C/[C@H](CCCCC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thromboxane B2-d4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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